

Technical Support Center: Rhodium Carbonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbonyl chloride

Cat. No.: B577262

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Welcome to the technical support center for **rhodium carbonyl chloride**, $[\text{Rh}(\text{CO})_2\text{Cl}]_2$. This guide is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during its use and synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in **rhodium carbonyl chloride**?

A1: Common impurities can be categorized as follows:

- Starting Materials: Unreacted rhodium(III) chloride (RhCl_3) and its hydrates ($\text{RhCl}_3 \cdot x\text{H}_2\text{O}$) are common if the initial carbonylation reaction is incomplete.[\[1\]](#)[\[2\]](#)
- Decomposition Products: Due to its sensitivity to air and moisture, **rhodium carbonyl chloride** can decompose.[\[3\]](#)[\[4\]](#) This can lead to the formation of rhodium oxides and other uncharacterized rhodium species. In the presence of water, hydrolysis can occur, leading to rhodium(I) species.[\[5\]](#)
- Byproducts of Synthesis: The synthesis from rhodium(III) chloride and carbon monoxide can produce phosgene (COCl_2).[\[1\]](#)
- Solvent Adducts: **Rhodium carbonyl chloride** can form adducts with various Lewis bases. If solvents with donor properties are used during synthesis or purification, they may remain coordinated to the rhodium center.

- Other Rhodium Carbonyl Species: Under certain conditions, other rhodium carbonyl clusters such as $\text{Rh}_4(\text{CO})_{12}$ or $\text{Rh}_6(\text{CO})_{16}$ might form.[\[6\]](#)

Q2: My **rhodium carbonyl chloride** sample has changed color from reddish-brown to a darker or blackish powder. What could be the cause?

A2: A color change to a darker or blackish powder often indicates decomposition of the **rhodium carbonyl chloride**. This is typically caused by exposure to air, moisture, or high temperatures. The decomposition can lead to the formation of rhodium metal or rhodium oxides, which are black. It is crucial to handle and store **rhodium carbonyl chloride** under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q3: I see some unexpected peaks in the IR spectrum of my **rhodium carbonyl chloride**. How can I identify the impurities?

A3: Unexpected peaks in the IR spectrum can be indicative of several impurities. Please refer to the "Troubleshooting with Infrared (IR) Spectroscopy" section below for a detailed guide on interpreting these peaks.

Q4: The NMR spectrum of my sample shows broad signals. What does this indicate?

A4: Broad signals in the ^{13}C NMR spectrum can suggest the presence of paramagnetic species, which could be Rh(II) or Rh(III) impurities. It could also indicate a dynamic process, such as ligand exchange, happening on the NMR timescale. For troubleshooting, refer to the "Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy" section.

Troubleshooting Guides

Troubleshooting with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for assessing the purity of **rhodium carbonyl chloride**, primarily by observing the carbonyl (CO) stretching frequencies.

Expected IR Spectrum of Pure $[\text{Rh}(\text{CO})_2\text{Cl}]_2$: Pure **rhodium carbonyl chloride**, in a non-coordinating solvent like hexane, should exhibit three strong absorption bands in the carbonyl region.

Vibrational Mode	Frequency (cm ⁻¹) in Hexane
Terminal CO stretch	~2105
Terminal CO stretch	~2088
Bridging CO stretch	~2035

Common Impurities and their IR Signatures:

Impurity	Characteristic IR Peaks (cm ⁻¹) and Notes
Rhodium(III) hexachloride ([RhCl ₆] ³⁻)	Does not have carbonyl ligands, so no peaks in the 2200-1800 cm ⁻¹ region. Its presence might be inferred by the weakness of the main product's CO bands.
cis-[RhCl ₂ (CO) ₂] ⁻	Formed by the reaction with chloride salts. ^[1] Shows two strong CO stretching bands around 2060 and 1985 cm ⁻¹ .
Rh ₄ (CO) ₁₂	A common rhodium carbonyl cluster, which can be a byproduct. It has a characteristic bridging CO band around 1880 cm ⁻¹ .
Oxidized/Decomposed Species	The appearance of broad absorptions or a general loss of resolution in the carbonyl region can indicate decomposition.
Solvent Adducts (e.g., with THF)	The formation of adducts like RhCl(CO) ₂ :B (where B is a Lewis base) will shift the CO stretching frequencies. ^[1] For example, a THF adduct might show bands at lower frequencies compared to the dimer.

Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is useful for identifying carbonyl-containing impurities.

Expected ^{13}C NMR Spectrum of Pure $[\text{Rh}(\text{CO})_2\text{Cl}]_2$: In a deuterated non-coordinating solvent (e.g., C_6D_6), you should observe a doublet for the carbonyl carbons due to coupling with ^{103}Rh (a spin 1/2 nucleus).

Nucleus	Chemical Shift (δ) in C_6D_6	Coupling Constant ($^{1}\text{J}_{\text{Rh-C}}$)
^{13}CO	~178.5 ppm	~76.3 Hz

Interpreting Unexpected NMR Signals:

- Multiple doublets in the carbonyl region: This suggests the presence of other rhodium carbonyl species. The chemical shifts and coupling constants will differ for impurities like *cis*- $[\text{RhCl}_2(\text{CO})_2]^-$ or solvent adducts.
- Broadened signals: As mentioned, this can be due to paramagnetic impurities (Rh(II) or Rh(III) species) or dynamic exchange processes.
- Absence of a clean doublet: If the signal is a singlet or a very broad, unresolved peak, it could indicate rapid exchange of the carbonyl ligands or significant sample decomposition.

Experimental Protocols

Protocol 1: Purification of Rhodium Carbonyl Chloride by Sublimation

This method is effective for removing non-volatile impurities.

Materials:

- Crude **rhodium carbonyl chloride**
- Sublimation apparatus (with a cold finger)
- High-vacuum pump
- Heating mantle
- Inert gas source (Argon or Nitrogen)

Procedure:

- Assemble the sublimation apparatus and ensure all joints are well-sealed.
- Place the crude **rhodium carbonyl chloride** into the bottom of the sublimator.
- Evacuate the apparatus using a high-vacuum pump.
- Once a stable high vacuum is achieved, start circulating coolant (e.g., cold water) through the cold finger.
- Slowly heat the bottom of the sublimator using a heating mantle to approximately 90-100 °C.
- The **rhodium carbonyl chloride** will sublime and deposit as reddish-brown crystals on the cold finger.
- Continue the sublimation until no more solid sublimes.
- Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
- Carefully backfill the apparatus with an inert gas.
- Disassemble the apparatus in an inert atmosphere (e.g., in a glovebox) to collect the purified crystals from the cold finger.

Protocol 2: Purification of Rhodium Carbonyl Chloride by Recrystallization

This method is suitable for removing soluble and insoluble impurities.

Materials:

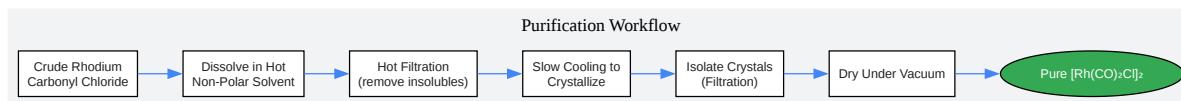
- Crude **rhodium carbonyl chloride**
- Anhydrous, degassed non-polar solvent (e.g., hexane or petroleum ether)
- Schlenk flask or similar apparatus for inert atmosphere chemistry

- Cannula or filter stick
- Inert gas source (Argon or Nitrogen)

Procedure:

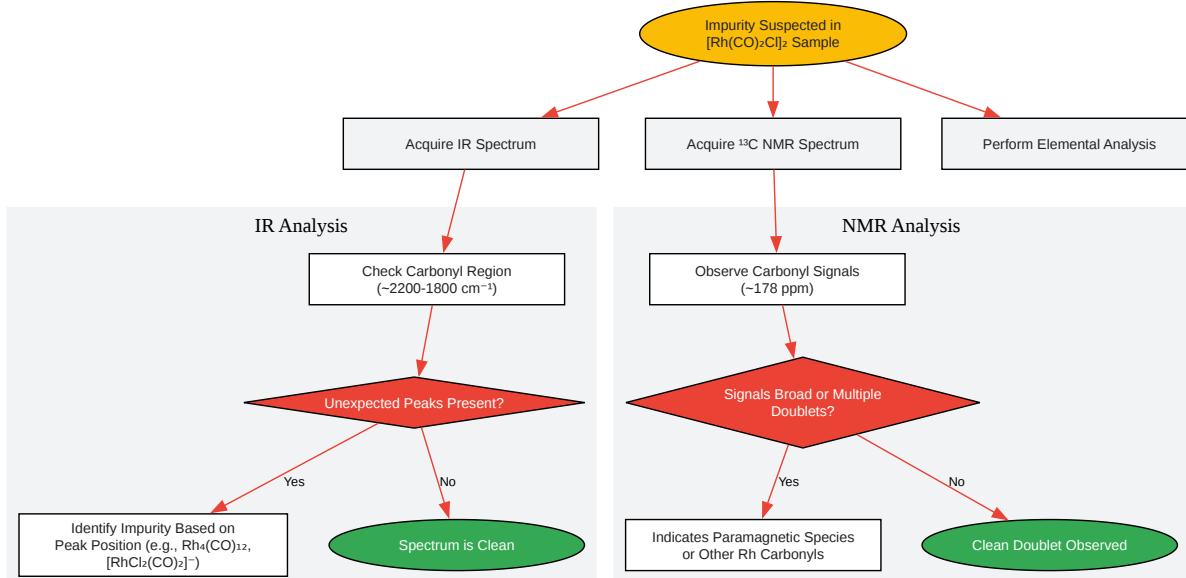
- Place the crude **rhodium carbonyl chloride** in a Schlenk flask under an inert atmosphere.
- Add a minimal amount of the chosen anhydrous, degassed solvent at room temperature. The compound should be sparingly soluble.
- Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
- If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a clean Schlenk flask.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, cool the flask further in an ice bath or freezer to maximize crystal formation.
- Once crystallization is complete, remove the mother liquor via cannula filtration.
- Wash the crystals with a small amount of cold, fresh solvent.
- Dry the purified crystals under high vacuum.

Visualizations



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Caption: Recrystallization workflow for **rhodium carbonyl chloride**.



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Caption: Logic diagram for troubleshooting impurities.

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- To cite this document: BenchChem. [Technical Support Center: Rhodium Carbonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577262#identifying-impurities-in-rhodium-carbonyl-chloride]

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